4-aminobutane-1-sulfonic acid
Overview
Description
Mechanism of Action
Target of Action
It is primarily used in biochemical research as a buffering agent .
Mode of Action
As a buffering agent, it likely helps maintain a stable pH in a solution, which is crucial in many biochemical reactions and processes .
Biochemical Pathways
Buffers play a critical role in numerous biochemical pathways by maintaining a stable ph, which is necessary for the optimal function of many enzymes and biochemical reactions .
Pharmacokinetics
It is soluble in water and some organic solvents , which may influence its absorption and distribution.
Result of Action
As a buffering agent, its primary role would be to maintain a stable pH in a solution, thereby facilitating optimal conditions for biochemical reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-aminobutane-1-sulfonic acid. For instance, temperature and pH can affect its solubility and stability . .
Biochemical Analysis
Biochemical Properties
4-Aminobutanesulfonic acid plays a significant role in biochemical reactions, particularly in maintaining pH stability. It interacts with various enzymes and proteins, acting as a buffer to stabilize pH levels in biochemical assays . This compound is essential in protein purification processes, where it helps maintain the integrity and activity of proteins by preventing pH shifts that could lead to denaturation .
Cellular Effects
4-Aminobutanesulfonic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect immune responses in infective immunopathology, reducing toxicity and increasing solubility . Additionally, it plays a role in maintaining cellular homeostasis by stabilizing pH levels, which is crucial for optimal cellular function .
Molecular Mechanism
The mechanism of action of 4-Aminobutanesulfonic acid involves its ability to stabilize pH by reacting with both acids and bases. This dual functionality allows it to absorb excess hydrogen ions or donate them, maintaining a stable pH environment crucial for many biological reactions . This buffering capacity is vital for enzyme activity and protein stability, ensuring that biochemical reactions proceed efficiently.
Temporal Effects in Laboratory Settings
In laboratory settings, 4-Aminobutanesulfonic acid has been shown to maintain its stability over a wide range of temperatures, from 5°C to 55°C . Its buffering capacity remains consistent over time, making it a reliable component in biochemical assays. Long-term studies have indicated that it does not degrade significantly, ensuring sustained effects on cellular function .
Dosage Effects in Animal Models
The effects of 4-Aminobutanesulfonic acid vary with different dosages in animal models. At optimal doses, it has been observed to enhance immune responses and reduce toxicity . At high doses, it may cause adverse effects, including potential toxicity. It is crucial to determine the appropriate dosage to maximize its beneficial effects while minimizing any harmful impacts .
Metabolic Pathways
4-Aminobutanesulfonic acid is involved in various metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes that regulate key metabolic processes, ensuring the proper synthesis and degradation of amino acids . This compound plays a role in maintaining metabolic flux and regulating metabolite levels, contributing to overall cellular health .
Transport and Distribution
Within cells and tissues, 4-Aminobutanesulfonic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, ensuring its availability where needed . The compound’s distribution is crucial for maintaining pH stability and supporting various biochemical reactions .
Subcellular Localization
4-Aminobutanesulfonic acid is localized in various subcellular compartments, including the cytosol and mitochondria. Its presence in these compartments is essential for its buffering capacity and its role in maintaining pH stability . The compound’s subcellular localization is directed by specific targeting signals and post-translational modifications, ensuring its proper function within the cell .
Preparation Methods
4-aminobutane-1-sulfonic acid can be synthesized through various methods. One common synthetic route involves the reaction of butyraldehyde with ammonium bisulfite . The reaction conditions typically include an aqueous medium and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-aminobutane-1-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into various amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-aminobutane-1-sulfonic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-aminobutane-1-sulfonic acid can be compared with other similar compounds such as aminonaphthalenesulfonic acids and other sulfonic acid derivatives . These compounds share similar buffering properties but differ in their molecular structures and specific applications. The uniqueness of this compound lies in its specific molecular structure, which provides distinct buffering capabilities and solubility properties .
Similar compounds include:
- Aminonaphthalenesulfonic acids
- Other sulfonic acid derivatives
Properties
IUPAC Name |
4-aminobutane-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S/c5-3-1-2-4-9(6,7)8/h1-5H2,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNILZINKISHVIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50161453 | |
Record name | 4-Aminobutanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50161453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14064-34-7 | |
Record name | 4-Amino-1-butanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14064-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminobutanesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminobutanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50161453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights can solid-state 17O NMR provide about the molecular dynamics of ABSA?
A1: Variable-temperature solid-state 17O NMR studies have revealed that the SO3- groups in crystalline ABSA undergo a 3-fold rotational jump mechanism []. This technique enabled the determination of jump rates and activation energies for this dynamic process, providing valuable information about the molecular motions within the solid state []. By correlating the activation energies with hydrogen bonding patterns, researchers can quantify the strength of hydrogen bonding interactions involving the SO3- group in the crystal lattice [].
Q2: Are there any computational studies that shed light on the structural and energetic properties of ABSA?
A2: Yes, Density Functional-based Tight-Binding (DFTB) calculations have been employed to study SO3- jump dynamics in ABSA and related sulfonic acids []. These simulations allow researchers to calculate activation barriers for SO3- jumps within the crystal lattice and explore the influence of hydrogen bonding on these barriers []. Such computational approaches complement experimental findings and provide a deeper understanding of the molecular behavior of ABSA.
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